molecular formula C12H14F3NO4 B14757886 3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide

3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide

Cat. No.: B14757886
M. Wt: 293.24 g/mol
InChI Key: WLNJXHPAVPMBMK-UHFFFAOYSA-N
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Description

3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide is a chemical compound with a complex structure that includes a trifluoromethoxy group attached to a phenyl ring, a hydroxy group, and a methoxy-methyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide typically involves multiple steps, including the introduction of the trifluoromethoxy group, the formation of the phenyl ring, and the attachment of the hydroxy and methoxy-methyl amide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the amide group would yield an amine.

Scientific Research Applications

3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. The hydroxy and methoxy-methyl amide groups can form hydrogen bonds and other interactions with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted phenyl derivatives and amide-containing compounds. Examples include:

Uniqueness

The uniqueness of 3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14F3NO4

Molecular Weight

293.24 g/mol

IUPAC Name

3-hydroxy-N-methoxy-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide

InChI

InChI=1S/C12H14F3NO4/c1-16(19-2)11(18)7-9(17)8-5-3-4-6-10(8)20-12(13,14)15/h3-6,9,17H,7H2,1-2H3

InChI Key

WLNJXHPAVPMBMK-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC(C1=CC=CC=C1OC(F)(F)F)O)OC

Origin of Product

United States

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